molecular formula C11H8ClNO5 B12845616 Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate CAS No. 412336-55-1

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate

Cat. No.: B12845616
CAS No.: 412336-55-1
M. Wt: 269.64 g/mol
InChI Key: WVKSPFGGTPEWCU-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8ClNO4C_{11}H_{8}ClN_{O_{4}} and a molecular weight of approximately 241.58 g/mol. The compound features a benzofuran ring system with a chloro substituent at the 5-position and a nitro group at the 4-position, contributing to its unique biological profile.

1. Anti-inflammatory Properties

Research indicates that this compound functions as an inhibitor of leukotriene biosynthesis by inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a critical role in inflammatory processes, making the compound a potential candidate for treating conditions such as asthma and allergic reactions. The inhibition of leukotriene synthesis can lead to reduced airway inflammation and improved respiratory function in asthmatic patients .

2. Antiproliferative Activity

Studies have shown that derivatives of benzofuran, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated enhanced potency against human cancer cell lines when compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4). The introduction of electron-withdrawing groups (EWGs) such as nitro and chloro has been correlated with increased cytotoxicity .

Compound Cell Line IC50 (µM) Activity
This compoundA549 (lung cancer)0.06 - 0.17High
Combretastatin-A4A5490.05 - 0.09Standard

3. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate comparable efficacy to standard antibacterial agents .

Case Study: Anticancer Activity

A study conducted on various benzofuran derivatives, including this compound, demonstrated that compounds with specific substitutions showed enhanced selectivity and potency against cancer cell lines. For example, compounds modified at the C–3 position of the benzofuran ring exhibited up to a tenfold increase in antiproliferative activity compared to their unsubstituted counterparts .

Case Study: Inhibition of Acetylcholinesterase

In addition to its anticancer properties, this compound has been implicated in acetylcholinesterase inhibition, which is crucial for neurodegenerative disease treatment strategies. The compound's structure allows it to interact effectively with the enzyme, potentially leading to therapeutic implications for conditions like Alzheimer's disease .

Properties

CAS No.

412336-55-1

Molecular Formula

C11H8ClNO5

Molecular Weight

269.64 g/mol

IUPAC Name

ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H8ClNO5/c1-2-17-11(14)9-5-6-8(18-9)4-3-7(12)10(6)13(15)16/h3-5H,2H2,1H3

InChI Key

WVKSPFGGTPEWCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2[N+](=O)[O-])Cl

Origin of Product

United States

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